Zabedosertib - 1931994-81-8

Zabedosertib

Catalog Number: EVT-3461131
CAS Number: 1931994-81-8
Molecular Formula: C20H21F3N4O4S
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Zabedosertib is classified as a small molecule inhibitor. It specifically targets IRAK4, which is involved in the Toll-like receptor signaling pathway, crucial for the immune response. The compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating its ability to modulate inflammatory processes effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of zabedosertib involves several steps that were optimized during its development. The initial discovery was based on high-throughput screening methods that identified potential IRAK4 inhibitors. The synthetic route typically includes the following key steps:

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo various chemical transformations.
  2. Reactions: Key reactions include coupling reactions, where different functional groups are combined to form the core structure of zabedosertib.
  3. Purification: After synthesis, compounds are purified using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure the removal of impurities and byproducts.
  4. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Zabedosertib has a complex molecular structure characterized by multiple functional groups that confer its inhibitory activity against IRAK4. The molecular formula of zabedosertib is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 370.43 g/mol.

  • Molecular Structure: The compound features a sulfonamide moiety, which is crucial for its interaction with the target protein.
  • 3D Structure: X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within zabedosertib, revealing how it binds to IRAK4 at the molecular level .
Chemical Reactions Analysis

Reactions and Technical Details

Zabedosertib undergoes specific chemical reactions that are essential for its pharmacological activity:

  1. Binding Interaction: Zabedosertib binds to the ATP-binding site of IRAK4, inhibiting its kinase activity. This inhibition prevents downstream signaling that leads to inflammatory cytokine production.
  2. Metabolism: In vivo studies have shown that zabedosertib is metabolized primarily by liver enzymes, with cytochrome P450 isoforms playing a significant role in its clearance from the body .
  3. Stability: Stability studies indicate that zabedosertib maintains its efficacy under physiological conditions, making it suitable for therapeutic use .
Mechanism of Action

Process and Data

Zabedosertib exerts its effects by selectively inhibiting IRAK4, which is pivotal in the signaling pathways activated by various pro-inflammatory cytokines:

  • Inhibition of Signaling Pathways: By blocking IRAK4, zabedosertib disrupts the signaling cascade initiated by interleukin-1 and Toll-like receptors, leading to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha.
  • Pharmacodynamics: Clinical data have demonstrated that zabedosertib effectively reduces cytokine release in response to lipopolysaccharide stimulation in human models, showcasing its potential for managing inflammatory conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zabedosertib possesses several notable physical and chemical properties:

  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 150–155 °C, indicating solid-state stability suitable for formulation development .
Applications

Scientific Uses

Zabedosertib has several potential applications in scientific research and clinical settings:

  1. Inflammatory Diseases: It is being investigated for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus due to its ability to modulate immune responses.
  2. Cancer Therapy: Preliminary studies suggest that zabedosertib may enhance the efficacy of existing cancer therapies by targeting inflammation-related pathways that support tumor growth.
  3. Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of zabedosertib in various patient populations, aiming to establish it as a viable therapeutic option for inflammatory disorders .
Discovery and Development of Zabedosertib

High-Throughput Screening and Hit Identification Strategies

The discovery of zabedosertib (BAY 1834845) originated from a high-throughput screening (HTS) campaign of Bayer’s proprietary compound library, encompassing over 3 million small molecules. Initial screening identified compound 5 (IRAK4 IC₅₀ = 212 nM) as a promising hit despite significant liabilities, including a molecular weight exceeding ideal drug-like properties and the presence of a potentially toxic nitroaromatic group. This hit exhibited moderate cellular activity (TNF-α inhibition IC₅₀ = 2.3 μM in LPS-challenged THP-1 cells) and unexpectedly favorable kinase selectivity in both in-house panels and commercial KINOMEscan assays. Critically, it demonstrated metabolic stability in rat hepatocytes (CLblood = 0.42 L/h/kg, Fmax = 90%) and lacked significant cytochrome P450 inhibition (IC₅₀ > 10 μM for 3A4, 1A2, 2C8, 2C9, 2D6). However, a major liability was its strong efflux in Caco-2 assays (Papp A-B = 2 nm/s, efflux ratio = 101), indicating poor intestinal absorption potential [1] [2].

Structure-Activity Relationship (SAR) Optimization for IRAK4 Inhibition

Systematic SAR exploration focused on addressing the nitro group toxicity, reducing molecular weight, and enhancing cellular potency and selectivity. Key modifications included:

  • Nitro Group Replacement: Bioisosteric replacement of the nitrophenyl moiety with trifluoromethylpyridine yielded compound 6. This modification eliminated toxicity concerns while maintaining biochemical potency (IRAK4 IC₅₀ = 229 nM) and cellular activity (TNF-α IC₅₀ = 2.7 μM). Crucially, it significantly improved membrane permeability, reducing the efflux ratio to 1.65 (Papp A-B = 107 nm/s) [2].
  • Hinge Binder Optimization: Variations in the indazole trans-amide hinge-binding motif explored interactions with the kinase hinge region. Optimal interactions were achieved with the retained indazole carboxamide, providing a single hydrogen bond deemed sufficient for potency while contributing to selectivity by avoiding overly conserved hinge interactions [2] [4].
  • Solubility-Enhancing Groups: Introduction of the tertiary hydroxyl group (C(C)(C)OH) significantly improved aqueous solubility, a critical factor given the compound's high permeability (Caco-2) classifying it as a BCS class II compound. This group also contributed favorably to the overall molecular properties and pharmacokinetics [3] [5].

Table 1: Key SAR Optimization from Hit to Lead

ParameterInitial Hit (Compound 5)Optimized Lead (Compound 6)Impact of Change
Core ModificationNitrophenylTrifluoromethylpyridineEliminated nitro group toxicity
IRAK4 IC₅₀ (nM)212229Maintained target potency
TNF-α IC₅₀ (μM)2.32.7Maintained cellular activity
Caco-2 Efflux Ratio1011.65Dramatically improved permeability
CYP Inhibition>10 μM (Multiple isoforms)>20 μM (Multiple isoforms)Reduced potential for drug interactions
Hepatocyte CL (Rat)0.42 L/h/kg0.49 L/h/kgMaintained metabolic stability

Rational Design of Selective Binding Modes Using Molecular Docking

Selectivity optimization was paramount due to the conserved nature of kinase ATP-binding sites. Bayer leveraged in-house molecular docking models based on the unique structural features of the IRAK4 binding pocket:

  • Exploiting the Tyr Gatekeeper: Docking studies revealed the nitrophenyl/trifluoromethylpyridine moiety of compounds 5 and 6 occupied a hydrophobic subpocket adjacent to the Tyr262 gatekeeper residue. This residue is highly conserved within the IRAK family but less common in other human kinases. The docking pose suggested potential for aromatic-aromatic (π-π) interactions with Tyr262, a feature deemed crucial for selectivity. Modifications on this aromatic system were guided by docking to maximize these selective interactions [1] [2].
  • Front Pocket Engagement: The N2-position of the indazole core provided a synthetically accessible vector towards the front pocket of IRAK4. Docking predicted that substituents at this position could access a less conserved region compared to the hinge or catalytic cleft. This informed the introduction of the methylsulfonylethyl group (-CH₂CH₂SO₂CH₃) via a nitrogen linker, optimizing interactions within this front pocket and further enhancing selectivity [2].
  • Conformational Flexibility: The docking models supported the observed "αC-in" conformation of IRAK4, contrasting with the "DFG-out" conformation targeted by some type II inhibitors. The relatively small IRAK4 ATP pocket (high Km ATP ~1 mM) facilitated the design of potent inhibitors competing effectively with cellular ATP levels without requiring deep pocket penetration [1] [2].

Overcoming Pharmacokinetic Liabilities in Preclinical Models

The lead optimization program meticulously addressed ADME (Absorption, Distribution, Metabolism, Excretion) properties to ensure robust oral bioavailability:

  • Oral Bioavailability Optimization: While the initial hit 5 suffered from efflux-limited absorption, the optimized zabedosertib exhibited excellent oral bioavailability across species: 94% in rats and 104% in dogs. This was attributed to the combined effects of improved passive permeability (reduced efflux) and adequate solubility imparted by the tertiary hydroxyl group [4] [9].
  • Metabolic Stability and Clearance: Zabedosertib demonstrated low to moderate clearance in preclinical species (Rat CLblood = 0.24 L/h/kg, Dog CLblood = 0.088 L/h/kg) and a moderate volume of distribution (Rat Vss = 0.92 L/kg, Dog Vss = 1.6 L/kg), translating to favorable half-lives (Rat t₁/₂ = 4.2h, Dog t₁/₂ = 17h). This profile supported twice-daily (BID) dosing in humans [4] [5] [9].
  • Species Translation and Human PK Prediction: Preclinical PK data accurately predicted human pharmacokinetics. Clinical studies confirmed an absolute oral bioavailability of 74% at 120 mg and a terminal half-life of 19-30 hours, enabling BID dosing. Saturation of absorption mechanisms led to under-proportional exposure increases at higher doses, but no significant food effect was observed, simplifying clinical dosing [3] [5].
  • Plasma Protein Binding: Zabedosertib exhibits capacity-limited (saturable) binding to plasma proteins, particularly albumin. This non-linear binding, incorporated into population PK models, influences free drug concentrations and was a critical factor in pharmacodynamic (PD) modeling for target engagement [5].

Table 2: Preclinical and Clinical Pharmacokinetic Profile of Zabedosertib

ParameterRatDogHuman (Clinical)
Dose (po, mg/kg)2.01.0120 (mg)
AUCnorm,po (kg·h/L)5.315-
Cmax,norm (kg/L)0.550.57-
Tmax (h)4.02.0~2-4
F (%)9410474 (at 120 mg)
CL (L/h/kg)0.24 (iv)0.088 (iv)-
Vss (L/kg)0.92 (iv)1.6 (iv)-
t₁/₂ (h)4.2 (iv)17 (iv)19-30 (terminal, po)
PPBSpecies-specific, Capacity-limitedSpecies-specific, Capacity-limitedCapacity-limited (saturable)

The strategic integration of HTS, structure-based design exploiting unique IRAK4 features, systematic SAR, and ADME optimization culminated in zabedosertib and its analog BAY1830839. Both compounds emerged as clinical candidates with the ideal profile: potent and selective IRAK4 inhibition, favorable PK across species, and proven activity in suppressing inflammatory responses in preclinical models (e.g., LPS-induced TNF-α secretion, IMQ-induced skin inflammation) and human challenge models (LPS-induced cytokine release, IMQ-induced erythema and perfusion) [1] [2] [7]. Their progression into clinical trials for immune-mediated inflammatory diseases underscores the success of this rational discovery approach [3] [5] [10].

Compound Names Mentioned:

  • Zabedosertib (BAY 1834845, BAY-1834845)
  • BAY1830839
  • PF-06650833
  • CA-4948
  • GS-5718
  • R835
  • TQH3821
  • EVO101
  • AZD6793
  • KT-474

Properties

CAS Number

1931994-81-8

Product Name

Zabedosertib

IUPAC Name

N-[6-(2-hydroxypropan-2-yl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

Molecular Formula

C20H21F3N4O4S

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-15-12(11-27(26-15)7-8-32(3,30)31)9-16(13)25-18(28)14-5-4-6-17(24-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,25,28)

InChI Key

OQAMEEFUUFJZRS-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCS(=O)(=O)C)O

Canonical SMILES

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCS(=O)(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.